Chiral Discrimination: Stereochemical Purity Versus Racemic 3-Fluoropiperidine
The (S)-enantiomer of 3-fluoropiperidine hydrochloride is commercially available with defined stereochemistry, in contrast to racemic 3-fluoropiperidine (CAS 116574-75-5) which contains an undefined mixture of stereoisomers. Enantioselective synthetic methods can access the (S)-enantiomer with up to 92% enantiomeric excess (ee) using Pd-catalyzed asymmetric allylic alkylation, enabling the construction of stereochemically pure drug candidates [1].
| Evidence Dimension | Stereochemical definition and enantiopurity |
|---|---|
| Target Compound Data | Defined (S)-stereochemistry; can be prepared in up to 92% ee |
| Comparator Or Baseline | Racemic 3-fluoropiperidine (CAS 116574-75-5): undefined stereocenter count = 1 |
| Quantified Difference | Racemic mixture vs. single enantiomer; up to 92% ee achievable for (S)-form |
| Conditions | Pd-catalyzed asymmetric allylic alkylation using Trost ligands |
Why This Matters
Procuring the defined (S)-enantiomer is essential for chiral drug synthesis where the opposite enantiomer may exhibit reduced potency, off-target effects, or distinct metabolic profiles.
- [1] Han, J.; Hoteite, L.; Harrity, J. P. A. Development of an Enantioselective Allylic Alkylation of Acyclic α-Fluoro-β-ketoesters for Asymmetric Synthesis of 3-Fluoropiperidines. Chem. Eur. J. 2022, 28, e202201595. View Source
